molecular formula C19H14BrClN2O5 B5237865 5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5237865
M. Wt: 465.7 g/mol
InChI Key: JMJYIVIBLWNHNL-UHFFFAOYSA-N
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Description

5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalizationThe final step often includes the formation of the diazinane ring under controlled conditions, such as specific temperatures and the use of catalysts .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .

Scientific Research Applications

5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies .

Properties

IUPAC Name

5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O5/c1-27-15-8-10(6-12-17(24)22-19(26)23-18(12)25)7-13(20)16(15)28-9-11-4-2-3-5-14(11)21/h2-8H,9H2,1H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJYIVIBLWNHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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